6-Bromo-1H-indazole-4-carboxylic acid
Overview
Description
6-Bromo-1H-indazole-4-carboxylic acid is a chemical compound that is part of the indazole family, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring, and the presence of a bromine atom and a carboxylic acid group in this compound suggests it has potential utility in various chemical reactions and as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related bromo-indazole derivatives has been explored in various studies. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves the preparation from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation with 4-chloro-2-cyanopyridine and conversion to diethylamide using thionyl chloride and diethylamine . Although this does not directly describe the synthesis of this compound, it provides insight into the methods that could be adapted for its synthesis, such as halogenation and functional group transformations.
Molecular Structure Analysis
The molecular structure of bromo-indazole derivatives has been characterized using various spectroscopic techniques and crystallography. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was determined using single-crystal X-ray diffraction, revealing the molecular geometry and arrangement in the solid state . This suggests that similar techniques could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Bromo-indazole compounds can participate in a variety of chemical reactions. The presence of a bromine atom makes them suitable for further functionalization through nucleophilic substitution reactions. For instance, the study on 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid demonstrates its use in labeling studies and as a tool for studying G protein-coupled receptors, indicating the reactivity of the bromo-indazole scaffold in biological contexts .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-indazole derivatives can be inferred from related compounds. For example, the crystal packing, hydrogen bonding, and π-π stacking interactions of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide have been described, which contribute to the stability and solubility of the compound . These properties are crucial for the compound's behavior in different environments and its potential applications in chemical synthesis and pharmaceutical development.
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis of Derivatives : The compound 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, derived from 5-bromoindazole-3-carboxylic acid, has been synthesized and characterized using spectroscopic methods and X-ray diffraction, indicating its potential in advanced material science and pharmacology (Anuradha et al., 2014).
Crystal Structure Analysis : Studies on the crystal structure of derivatives like 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid provide insights into their crystalline polymorphs, which can be crucial for understanding their stability and bioactivity in pharmaceutical applications (Hu Yong-zhou, 2008).
Chemical Reactions and Mechanisms
Regioselective Reactions : Research into the regioselective cross-coupling reactions of boronic acids with dihalo heterocycles, including derivatives of 6-Bromo-1H-indazole-4-carboxylic acid, contributes to the field of organic chemistry, enabling the development of novel compounds (Houpis et al., 2010).
Synthesis of Novel Compounds : The synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles, involving reactions with 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, highlights its utility in creating new chemical entities with potential therapeutic applications (Gogireddy et al., 2014).
Investigation of Enthalpy of Formation : Studies on the enthalpy of formation for indazoles, including derivatives of this compound, provide essential data for theoretical and computational chemistry, aiding in the prediction and understanding of chemical reactions (Orozco-Guareño et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-1H-indazole-4-carboxylic acid are human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . The compound also targets proangiogenic cytokines associated with tumor development, such as tumor necrosis factor-alpha (TNFα), vascular endothelial growth factor (VEGF), epidermal growth factor (EGF), insulin-like growth factor 1 (IGF1), transforming growth factor-beta (TGFb), and leptin .
Mode of Action
this compound interacts with its targets by hindering the viability of the cancer cells . It exhibits inhibitory activity on the viability of these cells, with certain derivatives showing higher inhibitory activity compared to the standard methotrexate . The compound also inhibits the proangiogenic cytokines, thereby affecting tumor development .
Biochemical Pathways
The compound affects the biochemical pathways associated with tumor development and angiogenesis . It inhibits the proangiogenic cytokines, which are key players in these pathways . The inhibition of these cytokines disrupts the pathways, leading to downstream effects such as reduced tumor growth and angiogenesis .
Result of Action
The result of the action of this compound is the inhibition of cancer cell viability and the disruption of proangiogenic cytokines . This leads to reduced tumor growth and angiogenesis, thereby exhibiting anticancer, antiangiogenic, and antioxidant activities .
properties
IUPAC Name |
6-bromo-1H-indazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYONCBWTWPVWRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)C=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646521 | |
Record name | 6-Bromo-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885523-08-0 | |
Record name | 6-Bromo-1H-indazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885523-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 885523-08-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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